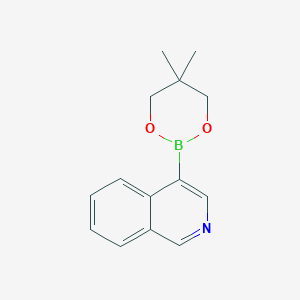
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is an organic compound that features a boron-containing heterocycle. This compound is notable for its unique structure, which includes a dioxaborinane ring fused to an isoquinoline moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with boronic acid or boronate esters. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material, which reacts with isoquinoline under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom acts as a Lewis acid.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Conditions: Typical conditions involve heating the reaction mixture to temperatures between 80-100°C under an inert atmosphere.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
科学的研究の応用
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is employed in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
作用機序
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline involves its role as a boron-containing reagent. The boron atom in the dioxaborinane ring can coordinate with various nucleophiles, facilitating reactions such as coupling and substitution. This coordination ability makes it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of an isoquinoline ring.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Contains a benzaldehyde moiety instead of an isoquinoline ring.
Uniqueness
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is unique due to its isoquinoline moiety, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and materials with specific properties.
特性
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)13-8-16-7-11-5-3-4-6-12(11)13/h3-8H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZCUCPPAKCLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383560 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-01-6 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














